molecular formula C7H6N4O B187077 N-phenyltriazirine-1-carboxamide CAS No. 197303-46-1

N-phenyltriazirine-1-carboxamide

Cat. No.: B187077
CAS No.: 197303-46-1
M. Wt: 162.15 g/mol
InChI Key: JMZVCMSTKYYGIA-UHFFFAOYSA-N
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Description

N-Phenyltriazirine-1-carboxamide is a synthetic organic compound characterized by a triazirine ring (a three-membered heterocycle containing two nitrogen atoms) attached to a phenyl group and a carboxamide moiety. This structure confers unique reactivity due to the inherent ring strain of the triazirine system, which is known to influence stability and chemical behavior .

However, triazirines generally exhibit lower thermal stability compared to larger heterocycles like phenazines, which may limit their applications in high-temperature environments.

Properties

CAS No.

197303-46-1

Molecular Formula

C7H6N4O

Molecular Weight

162.15 g/mol

IUPAC Name

N-phenyltriazirine-1-carboxamide

InChI

InChI=1S/C7H6N4O/c12-7(11-9-10-11)8-6-4-2-1-3-5-6/h1-5H,(H,8,12)

InChI Key

JMZVCMSTKYYGIA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)N2N=N2

Canonical SMILES

C1=CC=C(C=C1)NC(=O)N2N=N2

Synonyms

1H-Triazirine-1-carboxamide,N-phenyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on N-phenyltriazirine-1-carboxamide and its analogs, emphasizing structural, synthetic, and physicochemical differences.

N-(2-(3-Methoxy-2-Methylbenzamido)Ethyl)Phenazine-1-Carboxamide ()

  • Structure : Features a phenazine (fused aromatic diheterocyclic) core instead of a triazirine ring.
  • Synthesis : Achieved in 81.0% yield as a yellow solid with a melting point of 203–204°C .
  • Spectroscopic Data :
    • ¹H NMR (CDCl₃) : Peaks at δ 8.90–7.20 ppm (aromatic protons), δ 4.00–3.50 ppm (methoxy and methyl groups), and δ 3.40–2.80 ppm (ethylenic protons).
    • HRMS : Experimental [M+H]⁺ = 415.1754 (theoretical 415.1765), confirming molecular formula C₂₄H₂₂N₄O₃ .
  • Stability : The phenazine core provides aromatic stabilization, resulting in higher thermal stability compared to triazirine derivatives.

Triazole- and Diazirine-Based Carboxamides

  • Triazole Carboxamides :
    • Structure : Five-membered triazole rings offer greater stability and reduced ring strain.
    • Applications : Widely used in pharmaceuticals (e.g., antifungal agents) due to their metabolic stability.
  • Diazirine Carboxamides :
    • Structure : Three-membered rings with two nitrogen atoms, similar to triazirines but with distinct electronic properties.
    • Reactivity : Diazirines are photoreactive, making them useful as photoaffinity labels in biochemical studies.

Comparative Data Table

Property This compound (Theoretical) N-(2-(3-Methoxy-2-Methylbenzamido)Ethyl)Phenazine-1-Carboxamide Triazole Carboxamide (Typical)
Core Heterocycle Triazirine Phenazine Triazole
Ring Strain High Low Low
Melting Point 150–170°C (estimated) 203–204°C 180–220°C
Synthetic Yield ~50–70% (estimated) 81.0% 75–90%
Thermal Stability Moderate High High
Bioactivity Not reported Antimicrobial (phenazine derivatives) Antifungal, antiviral

Research Implications and Limitations

  • Triazirine vs. Phenazine : The triazirine’s high ring strain may enhance reactivity in targeted drug delivery but reduce shelf-life. Phenazine derivatives, while stable, lack this dynamic reactivity .
  • Data Gaps : Specific bioactivity or pharmacokinetic data for this compound are absent in the provided evidence, necessitating further studies.

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